![molecular formula C9H15N3O2 B2771245 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid CAS No. 1310275-78-5](/img/structure/B2771245.png)
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . The synthesis of these compounds involves a multicomponent reaction which gives a wide access to triazole derivatives production .Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings . The molecular formula of triazole is C2H3N3 . The molecular weight of 1,2,4-Triazole-3-carboxylic Acid is 113.07 .Chemical Reactions Analysis
Triazoles can be used as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system with the addition of bases such as CsCO3 and DBU .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary. For instance, the absorption maxima in DMSO, 1,4-dioxane, and MeOH were in the 325–342 nm range . The optical properties of acids changed in the absorption spectra in MeOH, where a blue-shift of 8–15 nm (829–1741 cm−1) and a higher molar extinction coefficient (ε) were observed in MeOH .Scientific Research Applications
- Researchers have explored the potential of this compound as a selective EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor. Cumulative scoring functions have identified it as a promising candidate for future pharmacological studies and as a template for synthesizing related analogs .
- In vitro cytotoxicity assays have been conducted to assess the antitumor activity of 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid. Parameters such as GI50 (molar concentration inhibiting 50% net cell growth), TGI (molar concentration leading to total inhibition), and LC50 (molar concentration causing 50% net cell death) were calculated against various cell lines .
- A practical and versatile protocol for synthesizing 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions. Copper-on-charcoal served as a heterogeneous catalyst in this process .
- Liu et al. reported an effective method for producing 1,5-disubstituted-1,2,4-triazoles. The synthesis involved aryl diazonium salts and isocyanide in a [3+2] cycloaddition approach .
- Researchers have used 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid as a chemical scaffold to design novel analogs with potential biological activities. These analogs can be modified to enhance specific properties .
- The compound’s unique structure makes it relevant for drug discovery and medicinal chemistry. Its triazole moiety offers opportunities for functionalization and optimization .
EGFR Tyrosine Kinase Inhibition
Anticancer Activity Evaluation
Flow Synthesis of 1,2,3-Triazoles
1,5-Disubstituted-1,2,4-Triazole Synthesis
Chemical Template for Analog Design
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . They are often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine, or rufinamide .
Mode of Action
Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . This allows them to interact with various biological targets, leading to a range of biological activities.
Biochemical Pathways
The synthesis of triazole compounds involves the copper-catalyzed 1,3-dipolar huisgen cycloaddition of azides to alkynes, known as the cuaac reaction . This reaction has applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Safety and Hazards
Future Directions
The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry . The therapeutic importance of triazole derivatives has led to the decision to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
1-(3,3-dimethylbutyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWSBVWULHLROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1C=C(N=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid |
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